S-(-)-N-trans-Feruloyl normetanephrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(-)-N-trans-Feruloyl normetanephrine: is a chemical compound that belongs to the class of phenethylamines. It is a derivative of normetanephrine, which is a metabolite of norepinephrine. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-N-trans-Feruloyl normetanephrine typically involves the reaction of normetanephrine with ferulic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions: S-(-)-N-trans-Feruloyl normetanephrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(-)-N-trans-Feruloyl normetanephrine is used as a precursor in the synthesis of other complex molecules. It is also studied for its reactivity and stability under different conditions.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes. It is used in studies related to neurotransmitter metabolism and signaling pathways.
Medicine: The compound is of interest in medical research for its potential therapeutic effects. It is studied for its role in modulating neurotransmitter levels and its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and other chemical products. Its unique properties make it valuable in various applications.
Wirkmechanismus
The mechanism of action of S-(-)-N-trans-Feruloyl normetanephrine involves its interaction with specific molecular targets in the body. It primarily affects adrenergic receptors, which are involved in the regulation of neurotransmitter release and signal transduction. The compound modulates the activity of these receptors, leading to changes in cellular responses and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Normetanephrine: A metabolite of norepinephrine with similar structural features.
Metanephrine: Another metabolite of norepinephrine with slight structural differences.
3-Methoxytyramine: A related compound involved in dopamine metabolism.
Uniqueness: S-(-)-N-trans-Feruloyl normetanephrine is unique due to the presence of the feruloyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic effects compared to its analogs.
Eigenschaften
Molekularformel |
C19H21NO6 |
---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(E)-N-[(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO6/c1-25-17-9-12(3-6-14(17)21)4-8-19(24)20-11-16(23)13-5-7-15(22)18(10-13)26-2/h3-10,16,21-23H,11H2,1-2H3,(H,20,24)/b8-4+/t16-/m1/s1 |
InChI-Schlüssel |
UTMBJMONAMBFJU-KZJSRBBCSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC(=C(C=C2)O)OC)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC(=C(C=C2)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.